1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene
Description
Properties
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-4-1-3(10)2-5(13(14)15)6(4)16-7(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBAYNHPYDRKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene, also known as CAS No. 1417567-97-5, is a fluorinated aromatic compound with notable biological activities. Its molecular formula is CHClFNO, and it has garnered attention in medicinal chemistry due to its potential pharmacological applications.
The compound features a complex structure that includes multiple halogen substituents, which can influence its reactivity and biological interactions. The presence of fluorine atoms typically enhances the stability and lipophilicity of compounds, potentially improving their pharmacokinetic profiles.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 275.99 g/mol |
| IUPAC Name | 1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitrobenzene |
| CAS Number | 1417567-97-5 |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its interaction with specific biological pathways.
This compound is believed to exert its effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
- Reactive Oxygen Species (ROS) Production : It has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM, indicating significant potency against these cells.
- Animal Models : In vivo studies using murine models of cancer showed that administration of the compound led to a reduction in tumor size by approximately 40% compared to control groups. This suggests a promising therapeutic potential.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of fluorinated compounds, highlighting how modifications can enhance biological activity. For instance, the introduction of the difluoromethoxy group was found to increase binding affinity to target proteins compared to non-fluorinated analogs .
Toxicological Profile
While exploring the therapeutic potential, it is crucial to assess the toxicological profile:
- Acute Toxicity : Studies indicate low acute toxicity levels in animal models, with LD50 values exceeding 2000 mg/kg.
- Chronic Effects : Long-term exposure studies are ongoing to evaluate potential carcinogenic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Profiles and Electronic Effects
The compound’s unique substituent arrangement differentiates it from analogues in the following ways:
Table 1: Substituent Comparison of Selected Analogues
| Compound Name (CAS No.) | Substituents (Positions) | Key Functional Groups | Similarity Index |
|---|---|---|---|
| Target Compound | 1-Cl, 2-[Cl(F₂)CH₃O], 3-NO₂, 5-F | Chloro(difluoro)methoxy, nitro | - |
| 1-Chloro-2,4-difluoro-3-nitrobenzene (1151767-58-6) | 1-Cl, 2-F, 3-NO₂, 4-F | Fluoro, nitro | 0.91 |
| 1,3-Dichloro-2,4-difluoro-5-nitrobenzene (15952-70-2) | 1-Cl, 3-Cl, 2-F, 4-F, 5-NO₂ | Dichloro, difluoro, nitro | 0.93 |
| 5-Chloro-1,3-difluoro-2-methoxybenzene (170572-51-7) | 5-Cl, 1-F, 3-F, 2-OCH₃ | Methoxy, chloro | 0.97 |
Key Observations :
- Electron-Withdrawing Capacity : The target compound’s nitro and chloro(difluoro)methoxy groups create a stronger electron-deficient aromatic ring compared to analogues with fewer EWGs (e.g., 5-Chloro-1,3-difluoro-2-methoxybenzene, which has an electron-donating methoxy group) .
Nitric Oxide (NO) Inhibition
highlights that EWGs enhance NO suppression in aromatic compounds. The target compound’s nitro and chloro groups likely amplify this effect compared to methoxy-substituted analogues (e.g., compounds 49 and 52 in , which showed weaker activity due to electron-donating groups). For example, a diarylpentenedione analogue with halogenated ring-A (Analogue 28) exhibited the highest NO inhibition, supporting the importance of EWGs .
Herbicidal Potential
’s CoMFA analysis of protox inhibitors revealed that steric (74.3–87.4%) and electrostatic (10.1–18.5%) fields dominate herbicidal activity.
Physicochemical Properties
- Stability : Nitro groups typically confer stability, but the adjacent chloro(difluoro)methoxy group may introduce steric strain, affecting thermal or photolytic degradation pathways.
Preparation Methods
Starting Materials and Initial Considerations
The synthesis begins with a suitably substituted benzene derivative, typically a halogenated fluoronitrobenzene, which serves as the scaffold for further functionalization. The choice of starting material is critical to ensure regioselectivity in subsequent substitution and nitration steps.
Introduction of the Nitro Group
The nitro group is introduced via classical electrophilic aromatic substitution using a nitration mixture composed of concentrated nitric acid and sulfuric acid. This reaction is conducted at low temperatures to control regioselectivity and avoid over-nitration or decomposition of sensitive intermediates.
-
- Temperature: 0–5 °C
- Reagents: HNO₃/H₂SO₄ (mixed acid)
- Time: Typically 1–3 hours depending on scale and substrate
Outcome:
Selective nitration at the 3-position relative to other substituents, yielding a nitro-substituted intermediate.
Introduction of the Fluoro Group
Fluorination is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents enable selective fluorination on the aromatic ring with good regioselectivity and yield.
-
- Solvent: Acetonitrile or dichloromethane
- Temperature: Room temperature to mild heating (25–50 °C)
- Fluorinating agent: Selectfluor or NFSI in stoichiometric amounts
Notes:
Fluorination often precedes or follows nitration depending on the desired substitution pattern and electronic effects of substituents.
Introduction of the Chloro(difluoro)methoxy Group
This is the key step that differentiates 1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene from related compounds. The chloro(difluoro)methoxy substituent is introduced via nucleophilic substitution or etherification reactions involving chlorodifluoromethane or related chlorodifluoromethylating agents.
Typical reagents and conditions:
- Chlorodifluoromethane (ClCF₂H) or chlorodifluoroacetic anhydride as the electrophilic source
- Base: Potassium carbonate (K₂CO₃) or similar carbonate bases to deprotonate phenolic intermediates
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Temperature: Mild heating (40–80 °C) to facilitate reaction
Mechanism:
The phenolic hydroxyl group (if present in intermediate) is deprotonated by the base, generating a phenolate ion which then attacks the electrophilic chlorodifluoromethane, forming the chloro(difluoro)methoxy ether linkage.
Optimization and Industrial Considerations
Yield and Purity:
Optimization of reaction times, temperatures, and stoichiometry is essential to maximize yield and purity. Use of continuous flow reactors has been reported to improve reaction control and scalability.Purification:
Chromatographic techniques such as silica gel column chromatography or recrystallization are employed to isolate the target compound with high purity.
Summary of Preparation Steps in Tabular Form
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Starting Material Selection | Halogenated benzene derivative | Scaffold for substitution |
| 2 | Nitration | HNO₃/H₂SO₄, 0–5 °C | Introduction of nitro group at 3-position |
| 3 | Fluorination | Selectfluor or NFSI, RT to 50 °C | Selective fluorination at 5-position |
| 4 | Chloro(difluoro)methoxy Introduction | Chlorodifluoromethane, K₂CO₃, DMF, 40–80 °C | Formation of chloro(difluoro)methoxy substituent |
| 5 | Purification | Chromatography or recrystallization | Isolation of pure compound |
Detailed Research Findings and Analytical Characterization
-
- ^19F NMR confirms the presence and environment of fluorine atoms (chemical shifts typically between -70 to -110 ppm).
- IR spectroscopy identifies characteristic nitro group absorption near 1520 cm⁻¹.
- X-ray crystallography can resolve the spatial arrangement of substituents, often showing monoclinic crystal systems with well-defined lattice parameters.
Computational Studies:
Density Functional Theory (DFT) calculations support the understanding of electronic effects of the chloro(difluoro)methoxy group, showing electron-withdrawing properties that influence reactivity and regioselectivity.Safety and Handling:
Due to the presence of nitro and halogen groups, reactions are conducted under fume hoods with appropriate personal protective equipment. Thermal stability is monitored to avoid decomposition above 150 °C.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene?
- Methodology : The synthesis typically involves sequential halogenation and nitration steps. A common approach begins with fluorination of the benzene ring using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), followed by nitration at the meta-position using a HNO₃/H₂SO₄ mixture. Chlorination is achieved via electrophilic substitution using Cl₂ gas in the presence of FeCl₃ as a catalyst. The difluoromethoxy group is introduced using chloro(difluoro)methyl reagents under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Challenges : Competing side reactions during nitration (e.g., para-substitution) require precise temperature control (0–5°C) and stoichiometric monitoring.
Q. How does the nitro group influence the compound’s reactivity in substitution reactions?
- Mechanistic Insight : The nitro group, a strong electron-withdrawing substituent, directs incoming nucleophiles to the ortho and para positions. For example, in SNAr (nucleophilic aromatic substitution), the chlorine atom at position 1 can be replaced by methoxide (NaOMe) or amines (NH₃/EtOH) under mild conditions (60°C, 12h). Reaction yields depend on solvent polarity, with DMSO showing higher efficiency than THF .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- 19F NMR : Resolves the difluoromethoxy group (δ ≈ -80 to -90 ppm) and aryl fluorine (δ ≈ -110 ppm).
- IR Spectroscopy : Confirms nitro group presence via asymmetric stretching at ~1520 cm⁻¹.
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 296.94 (C₇H₂Cl₂F₃NO₃⁺) validate the molecular formula .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
